6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a furan-2-yl group at position 2. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities, including anticholinesterase, hypnotic, and anti-ulcer effects .
Properties
IUPAC Name |
6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJBVMRWLPYFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587730 | |
| Record name | 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-13-9 | |
| Record name | 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Chlorination
The cyclocondensation approach begins with 2-amino-5-chloropyridine (1 ), a key intermediate synthesized via halogenation of 2-aminopyridine using N-chlorosuccinimide (NCS) under controlled conditions. Bromination of 1 with N-bromosuccinimide yields 2-amino-3-bromo-5-chloropyridine (2 ), which undergoes cyclization with 1,3-dichloroacetone to form the imidazo[1,2-a]pyridine core (3 ). For furan-2-yl incorporation, 3 reacts with furan-2-carbaldehyde in the presence of a mild acid catalyst (e.g., p-toluenesulfonic acid) to yield 6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine (Fig. 1).
Critical Parameters
- Solvent System : Acetonitrile or dichloromethane optimizes cyclization efficiency.
- Temperature : Reactions proceed at 60–80°C over 12–24 hours.
- Yield : Analogous syntheses report 41–90% yields depending on substituent electronics.
Copper-Catalyzed Annulation of Ynamides
Reaction Design and Optimization
Copper(II) triflate-mediated annulation offers a versatile route for introducing heteroaryl groups at the 2-position. Furan-2-yl-ynamide (4 ) reacts with 6-chloro-2-aminopyridine (5 ) in acetonitrile under aerobic conditions. The catalytic system (20 mol% Cu(OTf)₂) facilitates ketenimine formation, followed by intramolecular cyclization to construct the imidazo[1,2-a]pyridine ring (Fig. 2).
Key Findings
- Catalyst Loading : Stoichiometric Cu(OTf)₂ (1.0 mmol) maximizes yield (62% for phenyl analogs).
- Solvent Effects : Acetonitrile outperforms DMF or DMSO due to superior Cu(II) solubility.
- Substrate Scope : Electron-rich ynamides exhibit higher reactivity, though furan derivatives require extended reaction times (24 hours).
Suzuki-Miyaura Cross-Coupling
Halogenated Precursor Synthesis
A halogenated imidazo[1,2-a]pyridine intermediate (6 ) serves as the coupling partner. Bromination of 6-chloroimidazo[1,2-a]pyridine at position 2 using POBr₃ yields 2-bromo-6-chloroimidazo[1,2-a]pyridine (7 ). Suzuki coupling with furan-2-ylboronic acid (8 ) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C furnishes the target compound (Fig. 3).
Optimization Insights
- Catalyst System : Pd(PPh₃)₄ (5 mol%) achieves 53–58% yields for furyl couplings.
- Base Selection : K₃PO₄ enhances boronic acid activation compared to Na₂CO₃.
- Side Reactions : Competing debromination occurs above 100°C, necessitating strict temperature control.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 6.8 Hz, 1H, H-5), 7.68 (d, J = 9.0 Hz, 1H, H-8), 7.45–7.39 (m, 2H, furan H-3/H-4), 6.92 (dd, J = 3.6 Hz, 1H, furan H-5), 6.71 (s, 1H, H-3).
- ¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C-2), 143.6 (C-6), 142.3 (furan C-2), 128.9 (C-8), 124.7 (C-5), 117.2 (furan C-5), 112.4 (C-3).
- HRMS (ESI) : m/z calcd for C₁₁H₈ClN₂O [M + H]⁺ 231.0324, found 231.0319.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a chloro substituent at the sixth position and a furan moiety at the second position. It belongs to the imidazo[1,2-a]pyridine family, known for diverse biological activities and therapeutic potential.
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry It is used as a building block in synthesizing complex heterocyclic compounds.
- Biology It is investigated as a bioactive molecule with potential antimicrobial and anticancer properties.
- Medicine It is explored for potential use in drug development, particularly for treating infectious diseases and cancer.
- Industry It is utilized in developing new materials with specific electronic or optical properties.
This compound has garnered interest for its potential biological activities in medicinal chemistry and pharmacology. Its structural characteristics make it a candidate for antimicrobial and anticancer therapies.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 - 1 |
| Escherichia coli | 16 - 1 |
| Klebsiella pneumoniae | 16 - 1 |
In a study published in RSC Advances, imidazo[1,2-a]pyridine derivatives, including this compound, showed activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ciprofloxacin.
Anticancer Properties
This compound has anticancer effects, significantly inhibiting the proliferation of several cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents.
Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 10 - 5 |
| MCF-7 (Breast cancer) | 10 - 5 |
| HeLa (Cervical cancer) | 10 - 5 |
The biological activity of this compound involves interaction with specific molecular targets within cells, potentially inhibiting biochemical pathways involved in microbial growth and cancer cell proliferation. It may act as an inhibitor of certain enzymes or receptors crucial for these processes.
Other Imidazo[1,2-a]pyridine derivatives
Other research on Imidazo[1,2-a]pyridine derivatives has revealed the following:
- The imidazo[1,2-a]pyridine ring system is a scaffold in pharmaceutical chemistry that has been studied since the discovery of the hypnotic drug zolpidem .
- Some imidazo[1,2-a]pyridine derivatives were reported as in vitro antileishmanial molecules .
- I2/TBHP promotes the synthesis of imidazopyridines .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 significantly influences physicochemical properties, metabolic stability, and biological activity. Key analogs include:
*Calculated based on C₁₁H₇ClN₂O (furan analog).
Key Findings :
- Solubility : Furan and thiophene analogs exhibit better aqueous solubility than aryl-substituted derivatives (e.g., 4-chlorophenyl) due to heteroatom-mediated polarity .
- Metabolic Stability : Thiophene and trifluoromethyl groups confer greater stability than furan or chlorophenyl groups. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole retained 89.13% parent compound post-metabolism, outperforming chlorophenyl analogs .
- Synthetic Accessibility : Thiophene derivatives are efficiently synthesized (83% yield) via iodine-promoted methods, while trifluoromethyl analogs require specialized reagents .
Key Findings :
Biological Activity
6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered interest in scientific research due to its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound make it a valuable candidate for various applications, including antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity . For instance, studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 - 1 | |
| Escherichia coli | 16 - 1 | |
| Klebsiella pneumoniae | 16 - 1 |
Anticancer Activity
This compound has also been investigated for its anticancer properties . Various studies have reported its effectiveness against several cancer cell lines, demonstrating its potential as a therapeutic agent.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 10 - 5 | |
| MCF-7 (Breast cancer) | 10 - 5 | |
| HeLa (Cervical cancer) | 10 - 5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the inhibition of critical biochemical pathways involved in microbial growth and cancer cell proliferation. For example, it may act as an inhibitor of certain enzymes or receptors that are crucial for these processes.
Study on Antimicrobial Activity
In a study published in RSC Advances, researchers evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics such as ciprofloxacin .
Study on Anticancer Properties
A recent investigation focused on the anticancer effects of imidazo[1,2-a]pyridine derivatives demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, and how can intermediates be optimized for yield?
- Methodology : The compound is synthesized via multi-step processes involving bromination, cyclization, and functional group transformations. For example, bromination of 2-acetylfuran with N-bromosuccinimide (NBS) followed by cyclocondensation with aminopyridine derivatives under reflux (e.g., 1,2-dimethoxyethane) is a common approach . Yield optimization requires careful control of stoichiometry, temperature, and purification steps (e.g., column chromatography).
- Key Considerations : Monitor reaction progress via TLC/HPLC and characterize intermediates (e.g., 2-[5-(4-cyanophenyl)furan-2-yl]imidazo[1,2-a]pyridine-6-carbonitrile) using NMR and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
- Methodology :
- NMR : The furan ring protons (δ 6.5–7.5 ppm) and imidazo[1,2-a]pyridine core protons (δ 7.8–8.5 ppm) provide distinct splitting patterns. Chlorine substituents induce deshielding in adjacent carbons .
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 273.05 (C₁₁H₈ClN₂O⁺), with fragmentation patterns reflecting loss of Cl (Δ m/z 35) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodology : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), and receptor binding (radioligand assays) at concentrations 1–100 μM. Use cell lines (e.g., HEK293, HepG2) and compare activity to known imidazo[1,2-a]pyridine drugs (e.g., Zolpidem) .
- Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential; correlate with LogP (lipophilicity) and solubility .
Advanced Research Questions
Q. How does the chloro-furan substitution pattern influence the compound’s pharmacokinetic properties and metabolic stability?
- Methodology :
- In Silico Prediction : Calculate LogD (pH 7.4) and polar surface area (PSA) using tools like Molinspiration. Chlorine enhances lipophilicity (LogP ~2.5), while the furan ring may increase metabolic susceptibility via CYP450 oxidation .
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Identify major pathways (e.g., hydroxylation, dechlorination) .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration) or compound purity.
- Resolution :
Validate purity (>95%) via HPLC and elemental analysis.
Replicate assays under standardized conditions (e.g., 10 μM ATP).
Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
